An In-Depth Technical Guide to Etacrynic Acid Impurity B [EP]: Structure, Synthesis, and Analysis
An In-Depth Technical Guide to Etacrynic Acid Impurity B [EP]: Structure, Synthesis, and Analysis
Abstract: This technical guide provides a comprehensive overview of Etacrynic acid impurity B, a specified impurity in the European Pharmacopoeia (EP). Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical structure, potential formation pathways, and analytical methodologies for the identification and quantification of this critical impurity. By synthesizing information from pharmacopeial standards and the scientific literature, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of Etacrynic acid drug products.
Introduction
Etacrynic acid is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, cirrhosis, and renal disease.[1][2] It functions by inhibiting sodium-potassium-chloride symport in the ascending limb of the loop of Henle.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug manufacturing and development. Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients.[3] The European Pharmacopoeia (EP) specifies several impurities of Etacrynic acid, including Impurity B, which must be monitored to ensure the safety and efficacy of the final drug product.[4][5] Understanding the identity, origin, and analytical control of such impurities is paramount for regulatory compliance and patient safety.[3]
This guide offers an in-depth exploration of Etacrynic acid impurity B [EP], from its fundamental chemical structure to the practical aspects of its analytical detection.
Part 1: Chemical Identity and Structure Elucidation
Etacrynic acid impurity B [EP] is a process-related impurity that is structurally similar to the parent API. Its precise identification is the foundation of any effective control strategy.
Key Chemical Identifiers
The fundamental properties of Etacrynic acid impurity B are summarized in the table below, providing a clear reference for its identification.
| Identifier | Value |
| Chemical Name | 2-(2,3-dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid |
| Synonyms | [2,3-Dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid; 2-Desmethylene-2-chloromethyl Ethacrynic Acid; Ethacrynic Acid Trichloro Analog |
| CAS Number | 27929-18-6 |
| Molecular Formula | C₁₃H₁₃Cl₃O₄ |
| Molecular Weight | 339.61 g/mol |
(Data sourced from SynZeal[6], SRIRAMCHEM[7], and SynThink[8])
Structural Comparison: Etacrynic Acid vs. Impurity B
The key structural difference between Etacrynic acid and Impurity B lies in the α,β-unsaturated ketone moiety. In Etacrynic acid, this is a 2-methylenebutanoyl group. In Impurity B, the exocyclic double bond (methylene group) is replaced by a chloromethyl group. This transformation saturates the α,β-unsaturated system and introduces a third chlorine atom into the molecule. The synonym "2-Desmethylene-2-chloromethyl Ethacrynic Acid" aptly describes this change.
The diagram below illustrates this direct structural relationship.
Part 2: Genesis and Potential Formation Pathways
Understanding the origin of an impurity is crucial for developing effective control strategies during API synthesis. Etacrynic acid impurity B is considered a process-related impurity, likely formed during the synthesis of the parent drug.
A common synthesis of Etacrynic acid involves a Mannich-type reaction on an intermediate, (4-butyryl-2,3-dichlorophenoxy)acetic acid, followed by a thermal elimination step to form the exocyclic double bond.[9] Impurity B could potentially be formed through an alternative reaction pathway where a chlorine source, such as hydrochloric acid (HCl), reacts with the key intermediate or the final product.
Hypothesized Formation Mechanism
A plausible mechanism for the formation of Impurity B is the hydrochlorination of the α,β-unsaturated ketone of Etacrynic acid. Under certain acidic conditions that may be present during synthesis or workup, HCl could add across the reactive methylene double bond. This reaction would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal methylene carbon) and the chloride atom adds to the more substituted carbon, which would then rearrange, or more likely, an anti-Markovnikov addition could occur under radical conditions, though less probable in a standard synthesis. A more direct route could involve a side reaction during the creation of the methylene group itself.
The following workflow outlines a simplified, hypothetical pathway.
Control of reaction conditions, such as temperature, pH, and the presence of nucleophilic chlorine species, is therefore critical to minimize the formation of this impurity.
Part 3: Analytical Characterization
Robust analytical methods are required to detect and quantify Etacrynic acid impurity B, ensuring that it is controlled within the limits specified by the European Pharmacopoeia. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[6][7]
Recommended Analytical Workflow
A typical analytical workflow for the quality control of Etacrynic acid involves sample preparation, chromatographic separation, detection, and data analysis. The goal is to achieve sufficient resolution between the main API peak and the peaks of all specified impurities.
Exemplar HPLC Protocol
The following protocol is a representative method for the separation of Etacrynic acid and its related substances. Note: This method is for illustrative purposes and must be fully validated for its intended use.
Objective: To separate and quantify Etacrynic acid impurity B from the Etacrynic acid API.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid or a suitable buffer
-
Reference standards for Etacrynic acid and Impurity B
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 70 25 70 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve reference standards in a 50:50 mixture of Acetonitrile and Water to achieve a known concentration.
-
Test Solution: Accurately weigh and dissolve the Etacrynic acid API sample in the same diluent to a specified concentration (e.g., 1.0 mg/mL).
4. Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately nonpolar Etacrynic acid and its impurities.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase in reversed-phase chromatography, offering good solvating power and UV transparency.
-
Acidified Mobile Phase (Phosphoric Acid): The addition of acid suppresses the ionization of the carboxylic acid groups on both the API and Impurity B. This results in sharper, more symmetrical peaks and reproducible retention times.
-
Gradient Elution: A gradient program is often necessary to ensure that impurities with different polarities are eluted with good peak shape and resolution within a reasonable runtime. Impurity B, being slightly different in polarity from the API, will have a distinct retention time.
Part 4: Regulatory Context and Significance
The designation "Impurity B [EP]" signifies that this compound is officially recognized and listed in the Etacrynic acid monograph of the European Pharmacopoeia.[5] This has several critical implications for drug manufacturers:
-
Specified Impurity: Impurity B is not just any impurity; it is a "specified impurity," meaning it has an official acceptance criterion (a maximum allowable limit) in the drug substance and/or drug product.
-
Mandatory Testing: Manufacturers must use a validated analytical procedure to test for the presence of Impurity B in each batch of Etacrynic acid.
-
Quality and Safety: The limits set by the pharmacopoeia are based on toxicological data and what is achievable through good manufacturing practices (GMP). Adhering to these limits is essential to ensure the safety profile of the drug remains consistent and acceptable.[3]
Controlling Impurity B is a non-negotiable aspect of GMP for Etacrynic acid, directly impacting product quality and regulatory approval.
Conclusion
Etacrynic acid impurity B [EP] is the 2-(2,3-dichloro-4-(2-(chloromethyl)butanoyl)phenoxy)acetic acid, a structurally similar, process-related impurity of the parent drug. Its formation is likely linked to side reactions during the synthesis of the API's α,β-unsaturated ketone system. Control of this impurity is mandated by the European Pharmacopoeia and is achieved through careful optimization of the manufacturing process and the application of robust, validated analytical methods, typically reversed-phase HPLC. A thorough understanding of the structure, genesis, and analysis of Impurity B is fundamental for any scientist or professional involved in the development, manufacturing, or quality control of Etacrynic acid.
References
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SynZeal. Etacrynic Acid EP Impurity B | 27929-18-6. [Online]. Available at: [Link]
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SynThink Research Chemicals. Ethacrynic Acid EP Impurity B | 27929-18-6. [Online]. Available at: [Link]
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Wikipedia. Etacrynic acid. [Online]. Available at: [Link]
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SynThink Research Chemicals. Ethacrynic Acid EP Impurities & Related Compounds. [Online]. Available at: [Link]
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Axios Research. Ethacrynic Acid Impurity B - CAS - 27929-18-6. [Online]. Available at: [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). EUROPEAN PHARMACOPOEIA 11.3. [Online]. Available at: [Link]
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Analytica Chemie. Etacrynic acid Imp. B (EP). [Online]. Available at: [Link]
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EliteSynth Laboratories. Ethacrynic Acid EP Impurity B. [Online]. Available at: [Link]
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PubChem. Ethacrynic Acid. [Online]. Available at: [Link]
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Le, T. et al. (2023). Ethacrynic Acid. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]
- Google Patents. US10259770B2 - Process for the preparation of ethacrynic acid. [Online].
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